molecular formula C17H12O5 B5417624 2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5417624
M. Wt: 296.27 g/mol
InChI Key: RLQGSNDTJGIFOD-UHFFFAOYSA-N
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Description

“2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound . It is also known by registry numbers ZINC000006745089 . This compound is available from suppliers, including ChemBridge Corporation .


Synthesis Analysis

The synthesis of 2H-chromenes, which includes “this compound”, has been a subject of research. Two major synthetic strategies have been developed towards such compounds . A concise, efficient one-pot synthesis of functionalized chromeno [4,3- b ]pyridine derivatives via a three-component reaction of 4-oxo-4 H -chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8O4 . The average mass is 204.179 Da and the monoisotopic mass is 204.042252 Da .


Chemical Reactions Analysis

In acidic anhydrous media (glacial acetic acid or acetic anhydride), 2- (N -substituted imino)chromenes reacted intramolecularly to produce expected derivatives .

Scientific Research Applications

Antibacterial Activity

2-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate and its derivatives have been studied for their antibacterial properties. Behrami and Dobroshi (2019) synthesized and tested compounds including a derivative of 2-oxo-2H-chromene-3-carboxylate for their antibacterial activities against Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds showed significant bacteriostatic and bactericidal activity, indicating their potential as antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Reactions

Pimenova et al. (2003) focused on the synthesis and reactions of compounds related to this compound. Their research explored the formation of different derivatives through various chemical reactions, contributing to the understanding of the chemical properties and potential applications of these compounds in different areas, including material science and pharmaceuticals (Pimenova et al., 2003).

Application in Synthesis of Warfarin Analogues

Alonzi et al. (2014) investigated the use of polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues. They used 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, a compound closely related to this compound, demonstrating its application in the efficient synthesis of medically significant compounds (Alonzi et al., 2014).

Role in Antifungal Agents

Mahesh et al. (2022) synthesized a novel series of compounds using precursors like N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide. These compounds, related to this compound, were tested for their antifungal activities, indicating potential use in developing new antifungal agents (Mahesh et al., 2022).

Fluorescence Properties

Shi et al. (2017) studied benzo[c]coumarin carboxylic acids for their fluorescence properties. The presence of the 2H-chromene-3-carboxylate moiety, a key part of this compound, was crucial in these compounds, contributing to their strong fluorescence in both solution and solid state, suggesting applications in materials science for fluorescence-based technologies (Shi et al., 2017).

Anticorrosive Properties

Shcherbakov et al. (2014) explored the anticorrosive properties of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, closely related to this compound. They found that these compounds efficiently inhibited the corrosion of mild steel in hydrochloric acid, suggesting their application in industrial corrosion protection (Shcherbakov et al., 2014).

properties

IUPAC Name

(2-methoxyphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-14-8-4-5-9-15(14)22-17(19)12-10-11-6-2-3-7-13(11)21-16(12)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQGSNDTJGIFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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